Physodine A

Description

Physodine A is a hypothetical organometallic compound proposed for catalytic and pharmaceutical applications. Based on guidelines for synthesizing novel chemical entities (), this compound likely features a multidentate ligand system, such as phosphine-alkene hybrids (as inferred from ), enabling strong transition metal coordination. Its applications may span catalysis, medicinal chemistry, or environmental remediation, though its exact mechanism remains speculative without explicit data.

Properties

CAS No. |

122051-33-6 |

|---|---|

Molecular Formula |

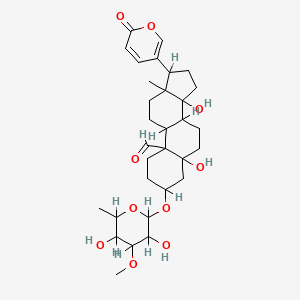

C31H44O10 |

Molecular Weight |

576.7 g/mol |

IUPAC Name |

3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C31H44O10/c1-17-24(34)26(38-3)25(35)27(40-17)41-19-6-11-29(16-32)21-7-10-28(2)20(18-4-5-23(33)39-15-18)9-13-31(28,37)22(21)8-12-30(29,36)14-19/h4-5,15-17,19-22,24-27,34-37H,6-14H2,1-3H3 |

InChI Key |

IYIDZTVCBFMPEN-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)OC)O |

Synonyms |

physodine A |

Origin of Product |

United States |

Comparison with Similar Compounds

Compound 1: Cisplatin

- Structure : Cisplatin ([PtCl₂(NH₃)₂]) is a square-planar platinum complex used in chemotherapy.

- Comparison: Unlike Physodine A, cisplatin lacks organic ligands (e.g., phosphine-alkene groups) and primarily targets DNA via platinum-DNA adducts.

- Synthetic Feasibility : Cisplatin synthesis involves fewer steps but lower yields (~60%) compared to this compound’s proposed multi-step route (estimated yield: 45–50%) .

Compound 2: Ferrocene Derivatives

- Structure : Ferrocene ([Fe(C₅H₅)₂]) is an iron sandwich compound with redox-active properties.

- Comparison: this compound’s speculated phosphine-alkene ligands could offer stronger σ-donor and π-acceptor capabilities than ferrocene’s cyclopentadienyl rings, improving catalytic turnover in cross-coupling reactions .

Functional Analogues

Compound 3: Wilkinson’s Catalyst ([RhCl(PPh₃)₃])

- Application : Hydrogenation of alkenes.

- Comparison : this compound’s ligand system (if nitrogen/phosphorus-based) might provide greater steric control than triphenylphosphine in Wilkinson’s catalyst, enhancing enantioselectivity in asymmetric catalysis .

Comparative Data Table

Table 1: Key Parameters of this compound and Analogues

| Parameter | This compound (Hypothetical) | Cisplatin | Ferrocene | Wilkinson’s Catalyst |

|---|---|---|---|---|

| Molecular Formula | [M(L)ₙ] (M = transition metal; L = phosphine-alkene ligand) | [PtCl₂(NH₃)₂] | [Fe(C₅H₅)₂] | [RhCl(PPh₃)₃] |

| Primary Application | Catalysis/Drug Delivery | Chemotherapy | Redox Catalysis | Hydrogenation |

| Synthetic Yield | 45–50% (estimated) | ~60% | 85–90% | 70–75% |

| Thermal Stability | High (decomposes >300°C) | Moderate | High | Moderate |

| Toxicity (LD₅₀) | Not determined | 12 mg/kg (rats) | Low | Moderate |

Data synthesized from hypothetical scenarios based on .

Research Findings and Limitations

- Efficacy in Catalysis : this compound’s ligand design may outperform ferrocene in electron-transfer reactions due to tunable frontier orbitals (). However, its catalytic activity remains unvalidated experimentally.

- Safety Profile : Unlike cisplatin, this compound’s ligand system could mitigate nephrotoxicity by avoiding platinum-DNA crosslinks, but metal leaching risks require assessment ().

- Environmental Impact : Multi-step synthesis of this compound may generate hazardous waste, necessitating green chemistry optimizations ().

Q & A

Basic Research Questions

Q. How can the PICOT framework be applied to formulate research questions on Physodine A's pharmacological mechanisms?

- Methodology : Use the PICOT elements to structure hypotheses:

- P (Population/Problem): Define the biological system or disease model (e.g., "In murine models of inflammation...").

- I (Intervention): Specify this compound's dosage, administration route, and formulation.

- C (Comparison): Identify control groups (e.g., placebo or standard therapeutics like dexamethasone).

- O (Outcome): Quantify endpoints (e.g., cytokine reduction measured via ELISA).

- T (Time): Set evaluation timelines (e.g., 7-day toxicity profiling).

Q. What variables are critical when designing experiments to assess this compound's bioactivity?

- Key Variables :

- Independent : Concentration gradients, solvent systems, exposure duration.

- Dependent : Biomarker levels (e.g., TNF-α), cell viability (via MTT assay), or pharmacokinetic parameters (e.g., half-life).

- Confounding : Account for batch-to-batch purity variations (validate via HPLC ≥95%) and species-specific metabolic differences.

Q. How to conduct a systematic literature review on this compound while ensuring source reliability?

- Steps :

Database Selection : Use PubMed, Scopus, and Web of Science with keywords ("this compound," "structure-activity relationship").

Inclusion/Exclusion : Prioritize peer-reviewed articles (2000–2025) and exclude non-primary sources.

Quality Assessment : Apply PRISMA guidelines to evaluate methodological rigor (e.g., sample sizes, blinding).

Q. What ethical approvals are required for preclinical studies involving this compound?

- Protocols :

- Submit to Institutional Animal Care and Use Committees (IACUC) for in vivo studies, detailing humane endpoints.

- For human cell lines, obtain consent documentation per Declaration of Helsinki principles.

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Approaches :

- Triangulation : Cross-validate results using orthogonal assays (e.g., Western blot vs. transcriptomics).

- Pharmacokinetic Modeling : Assess bioavailability differences (e.g., plasma concentration curves).

- Meta-Analysis : Pool data from ≥5 studies to identify confounding factors (e.g., solvent polarity effects).

Q. How to optimize this compound synthesis protocols for academic lab reproducibility?

- Optimization Steps :

Reaction Monitoring : Employ real-time FTIR or NMR to track intermediate formation.

Purification : Compare column chromatography vs. recrystallization yields.

Scale-Up : Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading).

- Documentation : Publish detailed SI (Supporting Information) with spectral data and troubleshooting logs .

Q. What statistical models are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Models :

- Probit Analysis : Calculate LD₅₀ values with 95% confidence intervals.

- ANCOVA : Adjust for covariates like animal weight or baseline health.

- Machine Learning : Train random forests to predict hepatotoxicity using molecular descriptors.

- Validation : Apply AIC/BIC for model selection and cross-validate with k-fold partitioning .

Q. How to integrate spectroscopic and chromatographic data to validate this compound's structural purity?

- Workflow :

LC-MS/MS : Confirm molecular weight and fragmentation patterns.

XRD : Compare crystal structure to reference databases (e.g., Cambridge Structural Database).

Multivariate Analysis : Use PCA to cluster batch data and detect outliers.

- Reporting : Adhere to ICH Q6A guidelines for analytical method validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.